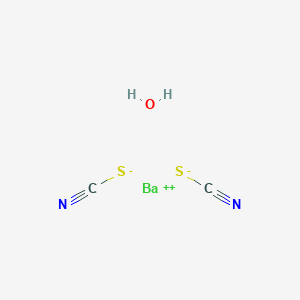
Barium thiocyanate hydrate
Overview
Description
Barium thiocyanate hydrate is a colorless, water-soluble salt that is very hygroscopic . It is highly toxic when ingested and can irritate the skin . It is also soluble in most alcohols and insoluble in simple alkanes . It is used in dyeing textiles and is an ingredient in some photographic solutions .
Synthesis Analysis
Barium thiocyanate is prepared by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . It can also be crystallized from water (2.5mL/g) by partial evaporation in a desiccator .Molecular Structure Analysis
The molecular formula of Barium thiocyanate hydrate is Ba(SCN)2 · xH2O . The molecular weight is 253.49 (anhydrous basis) . The SMILES string representation is O.N#CS[Ba]SC#N .Chemical Reactions Analysis
In the reaction of barium hydroxide with ammonium thiocyanate, a liquid (as well as ammonia vapor) forms from a solid . This reaction is endothermic and spontaneous due to the large, positive ΔS .Physical And Chemical Properties Analysis
Barium thiocyanate hydrate appears as white crystals . It is soluble in water and alcohol . It is deliquescent, meaning it can absorb moisture from the air .Scientific Research Applications
Hydration Structures and Protein Stability
- Research on thiocyanate ions, including barium thiocyanate, has revealed their interaction with water and implications for protein stability. Weak hydration of thiocyanate ions supports the idea that they may interact preferentially with protein surfaces, affecting protein stability in aqueous solutions (Mason et al., 2003).
Preparation of Radiochemicals
- Barium thiocyanate is used in the preparation of radiochemicals, such as [14C]thiourea. The purity of the radiochemical is significant for various applications in scientific research (Patil et al., 2005).
Template Synthesis in Chemistry
- In the field of chemistry, barium thiocyanate acts as a templating agent in the formation of Schiff-base lateral macrobicycles. This showcases its role in facilitating specific types of chemical syntheses (Esteban et al., 2005).
Coordination Polymers
- Barium thiocyanate is involved in the synthesis and structure determination of various barium coordination polymers. These materials have potential applications in materials science and nanotechnology (Wöhlert et al., 2011).
Electrochemistry and Ion Conductors
- Studies involving barium thiocyanate hydrate contribute to understanding the electrochemistry and ion conductors in various materials. This includes its role in the hydration and conductivity properties of barium-based compounds (Jedvik et al., 2015).
Crystal Dissolution and Growth
- Barium thiocyanate hydrate affects crystal dissolution and growth, as seen in studies on barium sulfate. These findings are valuable in geology and materials science for understanding crystal behavior in various environments (Kowacz & Putnis, 2008).
Thermodynamics and Phase Change Materials
- The compound's properties have been investigated in the context of phase change materials, particularly in studies focused on heat storage properties. This has implications for energy storage and thermal management applications (Cui et al., 2017).
Safety and Hazards
properties
IUPAC Name |
barium(2+);dithiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIMIEHGCRZMML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BaN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421966 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium thiocyanate hydrate | |
CAS RN |
336879-43-7 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)










